molecular formula C19H23N5 B6436442 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2549039-40-7

2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No. B6436442
CAS RN: 2549039-40-7
M. Wt: 321.4 g/mol
InChI Key: DLKGURQHCLQAFQ-UHFFFAOYSA-N
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Description

2-tert-Butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole (TBMP-BZD) is a heterocyclic compound that has been studied for its potential in a variety of scientific research applications. TBMP-BZD has been found to have a wide range of biochemical and physiological effects, and is being investigated for its potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is not yet fully understood. However, it is believed that the compound acts by binding to certain proteins that are involved in the regulation of cell growth and death. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory activity, and has been shown to protect cells from oxidative stress. Additionally, this compound has been found to inhibit the growth of certain cancer cells, as well as to act as an antifungal agent.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole in laboratory experiments is its ability to bind to certain proteins that are involved in the regulation of cell growth and death. Additionally, this compound is relatively easy to synthesize and is stable in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments, such as its potential to cause side effects in certain individuals, as well as its potential to interact with other drugs.

Future Directions

2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has the potential to be used in a variety of scientific research applications. Future research should focus on further understanding the mechanisms of action of this compound, as well as its potential side effects and interactions with other drugs. Additionally, further research should focus on exploring the potential of this compound to be used as an anti-cancer agent, as well as its potential to be used as an antifungal agent. Finally, further research should focus on the potential of this compound to be used as an antioxidant and anti-inflammatory agent.

Synthesis Methods

2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can be synthesized using a two-step process. The first step involves the formation of the 3-methylpyrazin-2-yl azetidine (MP-Az) by reacting benzyl chloride with 3-methylpyrazin-2-amine in the presence of anhydrous potassium carbonate. The second step involves the reaction of MP-Az with benzoyl chloride to form this compound.

Scientific Research Applications

2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has been studied for its potential applications in a variety of scientific research areas. It has been found to have antioxidant and anti-inflammatory activity, and has been used to study the effects of oxidative stress on cells. Additionally, this compound has been studied for its potential to inhibit cancer cell growth, as well as for its potential to act as an antifungal agent.

properties

IUPAC Name

2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-13-17(21-10-9-20-13)23-11-14(12-23)24-16-8-6-5-7-15(16)22-18(24)19(2,3)4/h5-10,14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKGURQHCLQAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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